Bis(2-aminoethyl) hexyl phosphate

Liquid-liquid extraction Surfactant formulation Partition coefficient optimization

Bis(2-aminoethyl) hexyl phosphate (CAS 85508-12-9; molecular formula C10H25N2O4P; MW 268.29 g/mol) is a member of the bis(2-aminoethyl) alkyl phosphate homologous series, bearing one n-hexyl chain and two 2-aminoethyl groups esterified to a central phosphate core. This compound is classified as an amphiphilic organophosphate ester that exhibits surfactant, metal-complexing, and corrosion-inhibiting properties characteristic of amino-functionalized phosphate esters.

Molecular Formula C10H25N2O4P
Molecular Weight 268.29 g/mol
CAS No. 85508-12-9
Cat. No. B12669614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-aminoethyl) hexyl phosphate
CAS85508-12-9
Molecular FormulaC10H25N2O4P
Molecular Weight268.29 g/mol
Structural Identifiers
SMILESCCCCCCOP(=O)(OCCN)OCCN
InChIInChI=1S/C10H25N2O4P/c1-2-3-4-5-8-14-17(13,15-9-6-11)16-10-7-12/h2-12H2,1H3
InChIKeyARKHANLODLSDSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-aminoethyl) hexyl phosphate (CAS 85508-12-9) Procurement Guide: Key Physicochemical Properties and Comparator Overview


Bis(2-aminoethyl) hexyl phosphate (CAS 85508-12-9; molecular formula C10H25N2O4P; MW 268.29 g/mol) is a member of the bis(2-aminoethyl) alkyl phosphate homologous series, bearing one n-hexyl chain and two 2-aminoethyl groups esterified to a central phosphate core [1]. This compound is classified as an amphiphilic organophosphate ester that exhibits surfactant, metal-complexing, and corrosion-inhibiting properties characteristic of amino-functionalized phosphate esters [2]. Its LogP of 0.532 places it at a functionally important midpoint between the water-miscible short-chain and hydrophobic long-chain homologs in the series [1].

Why Bis(2-aminoethyl) hexyl phosphate Cannot Be Replaced by Chain-Length Homologs or Conventional Phosphate Esters


Within the bis(2-aminoethyl) alkyl phosphate series, the n-hexyl chain length is not arbitrary — it produces a LogP of 0.532 that bridges aqueous and organic phase compatibility in a manner that neither the water-soluble ethyl homolog (LogP = −1.46) nor the strongly lipophilic octyl (LogP = 1.62) and decyl (LogP ≈ 4.6) variants can replicate [1][2]. This partition coefficient governs extraction efficiency in biphasic systems, surfactant critical micelle concentration, and adsorption kinetics at metal surfaces for corrosion inhibition. Substituting a conventional non-amino phosphate ester (e.g., tributyl phosphate) forfeits the dual amino-phosphate chelating functionality that enables simultaneous metal-surface passivation and pH buffering [3]. The quantitative evidence below demonstrates that the hexyl member occupies a non-substitutable property niche within the C2–C16 homolog series.

Quantitative Differentiation Evidence for Bis(2-aminoethyl) hexyl phosphate vs. Closest Analogs


LogP Partition Coefficient: Hexyl Occupies the Functional Midpoint Between Hydrophilic and Lipophilic Homologs

Bis(2-aminoethyl) hexyl phosphate exhibits a computed LogP of 0.532, which is +1.99 units higher than the ethyl homolog (LogP = −1.46) and −1.09 units lower than the octyl homolog (LogP = 1.62) [1][2]. The decyl homolog (C10) shows a LogP of approximately 4.6, representing a further shift of +3.0 log units into the hydrophobic domain . This ~3.5 log unit span across four carbon atoms of chain-length difference means that a change of just two methylene units shifts the partitioning equilibrium by approximately one order of magnitude in organic/aqueous distribution ratio, making the hexyl variant uniquely suited for applications requiring balanced amphiphilicity.

Liquid-liquid extraction Surfactant formulation Partition coefficient optimization

Boiling Point and Thermal Processing Window: Hexyl Offers 60 °C Advantage Over Ethyl While Remaining 29 °C More Volatile Than Octyl

The boiling point of bis(2-aminoethyl) hexyl phosphate is 365 °C at 760 mmHg, compared to 304.6 °C for the ethyl homolog, 393.8 °C for the octyl homolog, 421.5 °C for the decyl homolog, 448.3 °C for the dodecyl homolog, 474.1 °C for the tetradecyl homolog, and 499.1 °C for the hexadecyl homolog — all at 760 mmHg [1]. The hexyl compound thus provides a 60.4 °C higher thermal ceiling than the ethyl variant while avoiding the >28 °C processing penalty of the octyl and the >56 °C penalty of the decyl. The flash point follows the same trend: 174.6 °C (hexyl) vs. 138 °C (ethyl) vs. 192 °C (octyl) [1].

Thermal stability Distillation processing High-temperature formulation

Density and Formulation Compatibility: Hexyl Density of 1.098 g/cm³ Balances Aqueous Dispersibility Against Organic-Phase Miscibility

The density of bis(2-aminoethyl) hexyl phosphate is 1.098 g/cm³, representing a systematic density decrement as alkyl chain length increases: ethyl (C2) = 1.19 g/cm³, octyl (C8) = 1.069 g/cm³, decyl (C10) = 1.045 g/cm³, dodecyl (C12) = 1.026 g/cm³, tetradecyl (C14) = 1.011 g/cm³, and hexadecyl (C16) = 0.998 g/cm³ . The hexyl compound is the last homolog in the series with a density exceeding 1.05 g/cm³, providing sufficient gravitational differentiation from water (1.00 g/cm³) to enable clean phase separation in liquid-liquid extraction, while remaining closer to aqueous density than the heavier ethyl variant (Δ = 0.19 g/cm³ for ethyl vs. 0.098 g/cm³ for hexyl relative to water).

Formulation density matching Emulsion stability Phase separation kinetics

Dual Amino-Phosphate Metal Chelation Functionality vs. Non-Amino Phosphate Esters

Bis(2-aminoethyl) hexyl phosphate contains two primary amine groups (pKa ~9–10) and a phosphate diester moiety (pKa ~1–2) within a single molecule, enabling simultaneous electrostatic adsorption onto metal surfaces via the phosphate anchor and pH-buffering/chelating interactions via the aminoethyl side chains [1]. In contrast, conventional phosphate esters lacking amino functionality (e.g., tributyl phosphate, triethyl phosphate) offer only phosphate-mediated surface binding without the secondary coordination sphere provided by amine groups. Literature on structurally related amino-phosphate corrosion inhibitors demonstrates that the combination of amino and phosphate groups within one molecule yields inhibition efficiencies of 60–98% at concentrations as low as 0.5–25 ppm on mild steel, whereas phosphate-only analogs require significantly higher dosing to achieve comparable protection [2][3].

Corrosion inhibition Metal extraction Surface passivation

HPLC Retention and Analytical Differentiation: Validated Reverse-Phase Method Enables QC-Grade Purity Assessment

A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been demonstrated for bis(2-aminoethyl) hexyl phosphate, enabling quantification and impurity profiling [1]. The method is scalable to preparative separations and is compatible with mass spectrometry when formic acid replaces phosphoric acid [1]. In the context of the homologous series, the hexyl compound elutes with a retention time intermediate between the ethyl (LogP −1.46, earlier eluting) and octyl (LogP 1.62, later eluting) variants, providing a distinct chromatographic fingerprint that supports identity confirmation and purity specification in procurement quality agreements [1][2].

Analytical quality control HPLC method validation Purity specification

Optimal Procurement Scenarios for Bis(2-aminoethyl) hexyl phosphate Based on Quantitative Differentiation Evidence


Biphasic Liquid-Liquid Extraction Requiring Balanced Aqueous-Organic Partitioning

When designing a solvent extraction system where the extractant must partition efficiently between aqueous and organic phases, bis(2-aminoethyl) hexyl phosphate's LogP of 0.532 provides near-equal affinity for both phases, unlike the water-biased ethyl homolog (LogP = −1.46) or the organic-biased octyl variant (LogP = 1.62) [1]. This balanced partitioning, combined with the compound's metal-chelating amino-phosphate functionality, makes it suitable for metal ion extraction from aqueous process streams where extreme hydrophobicity would slow phase-transfer kinetics or cause emulsification .

Mid-Range Temperature Lubricant Additive and Corrosion Inhibitor Formulation

For lubricant and metalworking fluid formulations requiring thermal stability up to ~350 °C without excessive viscosity, the hexyl compound's boiling point of 365 °C offers a 60 °C safety margin over the ethyl homolog (304.6 °C) while maintaining lower energy input for blending compared to the octyl (393.8 °C) and longer-chain variants [1]. The density of 1.098 g/cm³ ensures gravitational phase separation in aqueous metalworking fluid recycling systems, a property that diminishes with the near-neutral-buoyancy tetradecyl (1.011 g/cm³) and hexadecyl (0.998 g/cm³) homologs . The dual amino-phosphate architecture further provides surface passivation on ferrous alloys, as supported by class-level corrosion inhibition data on related amino-phosphate esters [2].

Quality-Controlled Procurement for Research-Grade Surfactant Studies

For academic or industrial R&D programs investigating structure-property relationships in amino-phosphate surfactants, the hexyl compound is supported by a documented RP-HPLC analytical method on Newcrom R1 columns, enabling identity verification and purity quantification [1]. Its intermediate LogP (0.532) and density (1.098 g/cm³) position it as the central reference point in a C2–C16 homolog series, making it the logical baseline for systematic studies of chain-length effects on critical micelle concentration, surface tension reduction, and membrane interaction [1].

Quote Request

Request a Quote for Bis(2-aminoethyl) hexyl phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.